molecular formula C19H17NO3 B027159 N-Demethyl-N-formyldehydronuciferine CAS No. 111017-06-2

N-Demethyl-N-formyldehydronuciferine

Cat. No. B027159
M. Wt: 307.3 g/mol
InChI Key: GVNKYYXGDKTHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Demethyl-N-formyldehydronuciferine is a natural alkaloid compound that is found in plants of the Menispermaceae family. It has been the subject of scientific research due to its potential applications in medicine and agriculture.

Mechanism Of Action

The mechanism of action of N-Demethyl-N-formyldehydronuciferine is not fully understood. However, it has been found to inhibit the activity of certain enzymes involved in inflammation and cancer. It has also been found to induce apoptosis (cell death) in cancer cells.

Biochemical And Physiological Effects

N-Demethyl-N-formyldehydronuciferine has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to have insecticidal and fungicidal properties.

Advantages And Limitations For Lab Experiments

One advantage of N-Demethyl-N-formyldehydronuciferine is that it is a natural compound, which makes it a potentially safer alternative to synthetic drugs. However, one limitation is that it is difficult to obtain in large quantities, which can limit its use in lab experiments.

Future Directions

There are several future directions for research on N-Demethyl-N-formyldehydronuciferine. One direction is to further study its anti-inflammatory and analgesic properties, with the aim of developing it into a natural alternative to non-steroidal anti-inflammatory drugs (NSAIDs). Another direction is to study its potential as a natural pesticide, with the aim of developing it into a safer alternative to synthetic pesticides. Finally, further research is needed to fully understand the mechanism of action of N-Demethyl-N-formyldehydronuciferine, which could lead to the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-Demethyl-N-formyldehydronuciferine is a natural alkaloid compound that has potential applications in medicine and agriculture. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties, and it also has insecticidal and fungicidal properties. While there are limitations to its use in lab experiments, it is a promising natural alternative to synthetic drugs and pesticides. Further research is needed to fully understand its mechanism of action and to develop it into new drugs and pesticides.

Synthesis Methods

N-Demethyl-N-formyldehydronuciferine is synthesized from the plant Stephania japonica. The plant is extracted using various solvents, and the resulting extract is purified using chromatography techniques. The purified compound is then subjected to further chemical reactions to produce N-Demethyl-N-formyldehydronuciferine.

Scientific Research Applications

N-Demethyl-N-formyldehydronuciferine has been studied for its potential applications in medicine and agriculture. In medicine, it has been found to have anti-inflammatory, analgesic, and anti-cancer properties. In agriculture, it has been studied for its potential use as a natural pesticide.

properties

IUPAC Name

15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-10-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-16-10-13-7-8-20(11-21)15-9-12-5-3-4-6-14(12)18(17(13)15)19(16)23-2/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNKYYXGDKTHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)CCN(C3=CC4=CC=CC=C42)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149446
Record name N-Demethyl-N-formyldehydronuciferine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Demethyl-N-formyldehydronuciferine

CAS RN

111017-06-2
Record name N-Demethyl-N-formyldehydronuciferine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111017062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Demethyl-N-formyldehydronuciferine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEMETHYL-N-FORMYLDEHYDRONUCIFERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE965WDD9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.